molecular formula C22H17BrN2OS B11973370 3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B11973370
M. Wt: 437.4 g/mol
InChI Key: OLRRUNXTNYVQHS-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one is a quinazolinone derivative characterized by:

  • Position 3: A 4-bromophenyl group, contributing steric bulk and electron-withdrawing effects due to bromine.
  • Position 2: A 2-methylbenzylsulfanyl (thioether) substituent, which introduces lipophilicity and modulates steric interactions.
    This compound belongs to a class of molecules studied for diverse biological activities, including enzyme inhibition, antibacterial, and anti-inflammatory properties .

Properties

Molecular Formula

C22H17BrN2OS

Molecular Weight

437.4 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C22H17BrN2OS/c1-15-6-2-3-7-16(15)14-27-22-24-20-9-5-4-8-19(20)21(26)25(22)18-12-10-17(23)11-13-18/h2-13H,14H2,1H3

InChI Key

OLRRUNXTNYVQHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Core

The quinazolinone scaffold is typically constructed via cyclization of anthranilic acid derivatives. For 3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one, anthranilamide undergoes condensation with 4-bromobenzaldehyde in the presence of a thiolating agent. This step forms the 2-sulfanylquinazolin-4(3H)-one intermediate, which is subsequently alkylated with 2-methylbenzyl bromide.

Reaction Conditions :

  • Solvent : Ethanol or DMF

  • Temperature : 80–100°C

  • Catalyst : Potassium carbonate or triethylamine

  • Yield : 45–60% after purification via recrystallization.

Thiolation and Alkylation

The thiol group is introduced using thiourea or Lawesson’s reagent, followed by alkylation with 2-methylbenzyl bromide. Microwave-assisted thiolation reduces reaction time from 12 hours to 30 minutes, improving yield to 68%.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation enhances the cyclization step by enabling rapid heating. A mixture of 2-amino-N-(4-bromophenyl)benzamide and carbon disulfide in DMF undergoes microwave irradiation (600 W, 120°C) for 10 minutes, forming the quinazolinone core. Subsequent alkylation with 2-methylbenzyl bromide under phase-transfer catalysis (tetrabutylammonium bromide) achieves 72% yield.

Advantages :

  • Reduced reaction time (≤1 hour vs. 12–24 hours conventionally).

  • Higher purity due to minimized side reactions.

Oxidative Coupling with DMSO/H₂O₂

Radical-Mediated Synthesis

A novel method employs dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant. 2-Amino-N-(4-bromophenyl)benzamide reacts with DMSO under radical conditions, forming the quinazolinone ring via a sulfinyl intermediate. The thiol group is introduced in situ using 2-methylbenzyl mercaptan, yielding 58% of the target compound.

Mechanistic Pathway :

  • DMSO donates a methylene group via radical intermediates.

  • H₂O₂ oxidizes sulfinic acid byproducts, driving the reaction forward.

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature130°C+22%
H₂O₂ Concentration30%+15%
Reaction Time20 hours+10%

Solid-Phase Synthesis for High Throughput

Resin-Bound Intermediate

A polystyrene-supported anthranilic acid derivative enables iterative functionalization. After immobilizing the quinazolinone precursor, sequential bromophenyl addition and thiol alkylation are performed. Cleavage from the resin using trifluoroacetic acid yields the final product with 65% purity.

Limitations :

  • Requires specialized equipment.

  • Lower yield compared to solution-phase methods.

Continuous Flow Reactor Synthesis

Scalable Production

A continuous flow system minimizes intermediate isolation. The quinazolinone core is synthesized in a tubular reactor at 100°C, followed by inline thiolation and alkylation modules. This method achieves 70% yield with a throughput of 500 g/day.

Key Parameters :

  • Residence Time : 15 minutes per module.

  • Solvent : Acetonitrile for improved mixing.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time RequiredScalability
Conventional45–6090–9524–48 hModerate
Microwave-Assisted68–7295–981–2 hHigh
DMSO/H₂O₂ Oxidative5885–9020 hLow
Solid-Phase50–6580–8548–72 hLow
Continuous Flow70953 hHigh

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazolinone core or the bromophenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives or debrominated products.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C22H17BrN2OS
Molecular Weight: 437.35 g/mol
IUPAC Name: 3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one
CAS Number: 499104-04-0

The compound features a quinazolinone core with a 4-bromophenyl group and a 2-methylbenzylsulfanyl substituent, contributing to its unique chemical reactivity and biological properties.

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Antimicrobial Properties

Quinazolinones have been investigated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Several derivatives have shown promising results in inhibiting bacterial growth, indicating that this compound may possess similar properties . For example, studies have indicated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Quinazolinones have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer efficacy of a series of quinazolinone derivatives, including those structurally similar to our compound. The derivatives were tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range, indicating potent cytotoxic effects .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, several quinazolinone derivatives were synthesized and screened against common bacterial strains. Results showed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Substituent Effects on Carbonic Anhydrase Inhibition

  • Aliphatic vs. Benzylthio Groups: Aliphatic-thio derivatives (e.g., compounds 2–4 in ) exhibit potent inhibition of hCA II (KI = 6.4–14.2 nM) compared to benzylthio analogs (KI = 66.5–740.2 nM) . For example, 2-((4-cyanobenzyl)thio)quinazolin-4(3H)-one (KI = 256.8 nM) outperforms other benzylthio derivatives, suggesting electron-withdrawing substituents improve binding .

Antibacterial Activity

  • Halogenated Aryl Groups :
    • Compounds with 4-fluorophenyl (9a) and 4-chlorophenyl (9h) substituents showed potent activity against Proteus vulgaris and Bacillus subtilis (inhibition zones: 1.1–1.4 cm) .
    • The target compound’s 4-bromophenyl group may enhance membrane penetration due to bromine’s higher lipophilicity, though direct antibacterial data are unavailable.

Structural and Conformational Analysis

  • Dihedral Angles :
    • In 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one, the pyrimidine ring forms an 82.2° dihedral angle with the bromophenyl group, influencing binding pocket compatibility .
    • The 2-methylbenzylthio group in the target compound likely alters ring planarity compared to derivatives with smaller substituents (e.g., methyl or ethylthio groups).

Anti-Inflammatory Potential

  • Thioether-Linked Derivatives: Compounds like 3-(o-methoxyphenyl)-2-(p-dimethylaminophenylchalconylaminoazetidinon-2'-yl)quinazolin-4(3H)-one demonstrated anti-inflammatory activity surpassing phenylbutazone . The target compound’s 2-methylbenzylthio group may similarly modulate cyclooxygenase or α1-adrenergic receptor interactions, though specific studies are needed.

Key Data Tables

Table 2: Structural Comparison

Compound Dihedral Angle (Pyrimidine vs. Aryl) Key Feature
Target Compound Not reported 2-Methylbenzylthio group
2-(4-Bromophenyl)-2-methyl derivative 82.2° Bromophenyl perpendicularity

Biological Activity

3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound features a quinazolinone core with specific substitutions that may enhance its therapeutic potential. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H17BrN2OS
  • Molecular Weight : 437.35 g/mol
  • CAS Number : 499104-04-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor for specific protein kinases, which are critical in cell signaling pathways involved in cancer and other diseases.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For example, a study reported that certain quinazolinone derivatives displayed potent inhibitory activity against multiple tyrosine kinases, including CDK2 and EGFR, which are crucial for cancer cell proliferation and survival .

Anti-inflammatory Properties

Quinazolinones are also recognized for their anti-inflammatory effects. The presence of specific functional groups in this compound may influence its ability to modulate inflammatory pathways. This could be particularly beneficial in treating conditions characterized by chronic inflammation.

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, quinazolinone derivatives have been studied for their antimicrobial properties. Research has shown that these compounds can exhibit activity against various bacterial and fungal strains, suggesting potential applications in infectious disease treatment.

Research Findings and Case Studies

StudyFindings
In vitro studies on cytotoxicity Demonstrated significant cytotoxic effects on cancer cell lines through inhibition of CDK2 and EGFR .
Molecular docking studies Showed binding affinity to target proteins involved in cancer progression, indicating potential as targeted therapeutics .
Evaluation of anti-inflammatory effects Highlighted the compound's ability to reduce inflammatory markers in cellular models .

Q & A

Basic: What are the key considerations in designing a synthetic route for 3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core followed by functionalization. Key steps include:

  • Core Formation: Cyclocondensation of anthranilic acid derivatives with bromophenyl-substituted reagents under reflux conditions (e.g., ethanol/acetic acid) .
  • Sulfanyl Group Introduction: Thiolation via nucleophilic substitution or coupling reactions using 2-methylbenzyl mercaptan. Optimize reaction temperature (60–80°C) and solvent (DMF or THF) to enhance yield .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR (e.g., DMSO-d6) confirm regiochemistry of the bromophenyl and sulfanyl groups. Aromatic protons appear as multiplets (δ 7.2–8.0 ppm), while the quinazolinone carbonyl resonates at δ 160–170 ppm .
  • X-ray Crystallography: Resolves steric effects of the 2-methylbenzyl group and confirms dihedral angles between aromatic rings (e.g., 85–90°) .
  • Mass Spectrometry: ESI-MS in negative mode detects [M–H]^- ions, validating molecular weight (e.g., m/z 457.9 for a related analog) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from variations in:

  • Assay Conditions: Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation time (24–72 h), and solvent controls (DMSO ≤0.1%) .
  • Dose-Response Validation: Perform IC50_{50} assays in triplicate with positive controls (e.g., doxorubicin) to ensure reproducibility .
  • Statistical Analysis: Use ANOVA with post-hoc tests (Tukey’s HSD) to compare activity across studies, accounting for batch effects .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 4XYZ) to model interactions with kinase domains. Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic contacts with the bromophenyl group .
  • DFT Calculations: Analyze electron density maps (B3LYP/6-31G*) to predict reactive sites for electrophilic substitution .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Advanced: What strategies can elucidate the reaction mechanism of sulfanyl group introduction?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via HPLC to determine rate constants under varying temperatures (Arrhenius plot) .
  • Isotopic Labeling: Use 34^{34}S-labeled 2-methylbenzyl mercaptan to track sulfur incorporation via LC-MS .
  • Intermediate Trapping: Quench reactions with TEMPO to detect radical intermediates in oxidation steps .

Advanced: How can SAR studies be systematically conducted for this quinazolinone derivative?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace bromine with chlorine or methyl groups) and assess impact on bioactivity .
  • 3D-QSAR Models: Use CoMFA/CoMSIA to correlate steric/electronic properties with IC50_{50} values .
  • Enzyme Inhibition Profiling: Test analogs against a panel of kinases (e.g., EGFR, VEGFR) to identify selectivity trends .

Advanced: What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 h; quantify degradation via HPLC (C18 column, acetonitrile/water) .
  • Thermal Stability: Use TGA/DSC to determine decomposition temperature (>200°C for solid state) .
  • Light Sensitivity: Expose to UV (254 nm) and monitor photodegradation products with LC-MS .

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